molecular formula C19H22N4O3 B2410069 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034509-05-0

4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2410069
CAS No.: 2034509-05-0
M. Wt: 354.41
InChI Key: ZPGLUNGHVJWXQI-UHFFFAOYSA-N
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Description

4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a benzamide group, and a hexahydrocinnolinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with a suitable benzoyl chloride derivative under controlled conditions to form the benzamide structure. The hexahydrocinnolinone moiety is then introduced through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or morpholine rings .

Scientific Research Applications

4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or alteration of signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde
  • 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one
  • N-(4-morpholinophenyl)-3-oxo-2,3-dihydro-1H-indole-2-carboxamide

Uniqueness

Compared to similar compounds, 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-morpholin-4-yl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18-12-14-11-15(3-6-17(14)21-22-18)20-19(25)13-1-4-16(5-2-13)23-7-9-26-10-8-23/h1-2,4-5,12,15H,3,6-11H2,(H,20,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGLUNGHVJWXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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